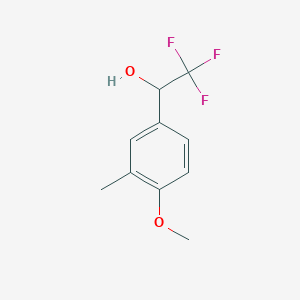
(2S)-2-(Ethylamino)propanamide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Ethylamino)propanamide hydrobromide is a chemical compound with potential applications in various scientific fields It is characterized by its specific stereochemistry, denoted by the (2S) configuration, which indicates the spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Ethylamino)propanamide hydrobromide typically involves the reaction of (2S)-2-(ethylamino)propanamide with hydrobromic acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in a solvent such as ethanol or water, and the temperature is carefully regulated to optimize the reaction rate and product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-(Ethylamino)propanamide hydrobromide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: In this reaction, one functional group in the compound is replaced by another. Halogenation, where a hydrogen atom is replaced by a halogen, is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
(2S)-2-(Ethylamino)propanamide hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Ethylamino)propanamide hydrobromide involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- (2S)-2-(Methylamino)propanamide hydrobromide
- (2S)-2-(Isopropylamino)propanamide hydrobromide
- (2S)-2-(Butylamino)propanamide hydrobromide
Comparison: Compared to these similar compounds, (2S)-2-(Ethylamino)propanamide hydrobromide may exhibit unique properties due to the presence of the ethyl group. This can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C5H13BrN2O |
|---|---|
Peso molecular |
197.07 g/mol |
Nombre IUPAC |
(2S)-2-(ethylamino)propanamide;hydrobromide |
InChI |
InChI=1S/C5H12N2O.BrH/c1-3-7-4(2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m0./s1 |
Clave InChI |
BCGXDQYWFHCWIE-WCCKRBBISA-N |
SMILES isomérico |
CCN[C@@H](C)C(=O)N.Br |
SMILES canónico |
CCNC(C)C(=O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)






![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)





![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)
